(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
The compound “(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a complex heterocyclic molecule featuring a benzodioxin core fused with a benzofuran moiety. Key structural elements include:
- A 3-oxo-2,3-dihydrobenzofuran group, introducing a ketone and ether functionality.
- A methyl propanoate ester side chain, which may influence solubility and metabolic pathways.
This compound’s stereochemistry (Z-configuration) at the methylene bridge is critical for its spatial orientation and interaction with biological targets.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO7/c1-11(21(24)25-2)28-15-3-4-16-17(8-15)29-18(19(16)23)7-12-5-14(22)6-13-9-26-10-27-20(12)13/h3-8,11H,9-10H2,1-2H3/b18-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLUKXJDAQFNOR-WSVATBPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on diverse research findings.
Structural Characteristics
The compound has the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN2O5 |
| Molecular Weight | 442.9 g/mol |
| CAS Number | 929434-06-0 |
The structure includes a benzo[d][1,3]dioxin moiety, which is known for its biological significance. The presence of chloro and methylene groups may contribute to its activity.
Synthesis
The synthesis of (Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multi-step organic reactions including condensation and functional group modifications. Specific methodologies for its synthesis have been documented in the literature, emphasizing the importance of reaction conditions to achieve high yields and purity.
Antiviral Activity
Research has indicated that derivatives of benzofuran compounds exhibit antiviral properties. For instance, compounds structurally related to (Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate have shown moderate to good antiviral activity against viruses such as the tobacco mosaic virus (TMV) .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its aromatic rings. A study highlighted that electron-withdrawing groups like chloro enhance antiviral activity compared to electron-donating groups . This suggests that the specific arrangement and nature of substituents are critical for optimizing biological efficacy.
Anticancer Potential
Some studies have explored the anticancer properties of related compounds. The benzo[d][1,3]dioxin scaffold has been associated with cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
-
Antiviral Efficacy :
- A series of experiments demonstrated that compounds with similar structures to (Z)-methyl 2-(...) exhibited significant antiviral activity in vitro. The effectiveness was measured using plaque reduction assays against TMV, revealing a dose-dependent response.
-
Cytotoxicity Testing :
- In vitro studies conducted on human cancer cell lines showed that certain derivatives led to reduced viability and increased apoptosis markers, suggesting potential use as anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
| Compound Class | Key Features | Differences from Target Compound |
|---|---|---|
| Benzodioxin derivatives | Aromatic dioxin rings with halogen substituents (e.g., Cl) | Lack fused benzofuran or ester side chains |
| Benzofuran-based compounds | Oxygen-containing heterocycles with ketone groups | Absence of chloro-substituted benzodioxin moieties |
| Methyl ester analogs | Ester groups influencing lipophilicity and bioavailability | Simpler backbone without fused ring systems |
Spectroscopic and Analytical Comparisons
The isolation and characterization of structurally complex compounds, such as Zygocaperoside and Isorhamnetin-3-O glycoside (from Zygophyllum fabago roots), highlight the utility of UV and NMR spectroscopy for elucidating similar frameworks . For example:
- 1H-NMR : Benzodioxin protons typically resonate at δ 6.5–7.5 ppm, while benzofuran protons appear upfield (δ 6.0–6.8 ppm). The methylene group in the (Z)-configuration may show distinct coupling constants (e.g., J = 10–12 Hz).
- 13C-NMR : The ketone (C=O) in the benzofuran moiety resonates near δ 170–180 ppm, whereas ester carbonyls appear at δ 165–175 ppm.
These techniques align with methodologies used for analogous compounds in pharmaceutical research .
Thermodynamic and Physicochemical Properties
While direct data for the target compound is absent, gas hydrate studies emphasize the importance of thermodynamic stability and compositional purity in structurally related molecules (e.g., halogenated aromatics) . For instance:
- Solubility : Chlorinated benzodioxins exhibit low aqueous solubility (<0.1 mg/L) but higher lipophilicity (log P > 3).
- Melting Points : Benzofuran derivatives with ester groups often melt between 120–150°C, influenced by crystallinity and substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
